molecular formula C17H17N3O B15296203 1-Ethyl-3-(6-methylphenanthridin-8-yl)urea

1-Ethyl-3-(6-methylphenanthridin-8-yl)urea

Cat. No.: B15296203
M. Wt: 279.34 g/mol
InChI Key: LVBYTCXDVQRCKX-UHFFFAOYSA-N
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Description

1-Ethyl-3-(6-methylphenanthridin-8-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethyl group, a phenanthridinyl moiety, and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(6-methylphenanthridin-8-yl)urea typically involves the reaction of 6-methylphenanthridin-8-amine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(6-methylphenanthridin-8-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the ethyl group or the phenanthridinyl moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted urea derivatives with different functional groups replacing the ethyl or phenanthridinyl moieties.

Scientific Research Applications

1-Ethyl-3-(6-methylphenanthridin-8-yl)urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Evaluated as a corrosion inhibitor for protecting metal surfaces in acidic environments.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(6-methylphenanthridin-8-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-Ethyl-3-(6-methylphenanthridin-8-yl)urea can be compared with other urea derivatives, such as:

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis.

    1-Ethyl-3-(p-tolyl)urea: Known for its corrosion inhibition properties.

    1-Ethyl-3-(4-fluorophenyl)urea: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific phenanthridinyl moiety, which imparts distinct chemical and biological properties compared to other urea derivatives.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-ethyl-3-(6-methylphenanthridin-8-yl)urea

InChI

InChI=1S/C17H17N3O/c1-3-18-17(21)20-12-8-9-13-14-6-4-5-7-16(14)19-11(2)15(13)10-12/h4-10H,3H2,1-2H3,(H2,18,20,21)

InChI Key

LVBYTCXDVQRCKX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N=C2C

Origin of Product

United States

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